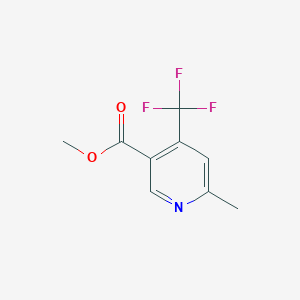

Methyl 6-methyl-4-(trifluoromethyl)nicotinate

Description

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester at position 3. These compounds are frequently used as intermediates in pharmaceutical synthesis, particularly for anticoagulants, anti-inflammatory agents, and enzyme inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while substituents at positions 4 and 6 modulate reactivity and biological activity .

Propriétés

Formule moléculaire |

C9H8F3NO2 |

|---|---|

Poids moléculaire |

219.16 g/mol |

Nom IUPAC |

methyl 6-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-7(9(10,11)12)6(4-13-5)8(14)15-2/h3-4H,1-2H3 |

Clé InChI |

BDZLHAIGUWEHLO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methyl-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-methyl-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 6-methyl-4-(trifluoromethyl)nicotinic acid.

Reduction: 6-methyl-4-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 6-methyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 6-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Chlorine vs. Methyl Groups: Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4) exhibits greater electrophilicity at position 4 due to chlorine’s electron-withdrawing nature compared to the methyl group in the target compound. This may enhance its reactivity in nucleophilic substitution reactions but reduce metabolic stability . However, fluorine at position 2 (CAS 1227516-48-4) may reduce steric hindrance, favoring enzyme binding .

Applications in Drug Development :

- Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6) is a precursor for anticoagulants, highlighting the role of trifluoromethyl groups in enhancing drug half-life . The target compound’s methyl group at position 6 may further improve solubility compared to bulkier substituents like chlorine.

Skin Penetration and Formulation: demonstrates that nicotinate ester penetration is influenced by formulation vehicles.

Activité Biologique

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both methyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with biological targets effectively. This structural characteristic is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows the compound to modulate the activity of target proteins, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines, with IC50 values indicating potent antiproliferative effects.

- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.

- Antimicrobial Effects : Initial evaluations have shown that this compound may possess antibacterial properties, although further studies are needed to elucidate its spectrum of activity.

Case Studies and Experimental Data

A series of laboratory studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Cytotoxicity Assay | Tested against A-549 and MDA-MB-231 cell lines | IC50 values < 10 μM indicating potent cytotoxicity |

| Anti-inflammatory Evaluation | In vitro assays measuring cytokine release | Significant reduction in pro-inflammatory cytokines |

| Antimicrobial Testing | Disc diffusion method against various bacteria | Moderate inhibitory effects observed |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Cellular Uptake : Enhanced lipophilicity allows for efficient cellular uptake.

- Target Interaction : Binding to specific enzymes or receptors alters their functional states, leading to downstream biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.